Enhanced Lipophilicity via XLogP3-AA: A Quantitative Advantage for Membrane Permeability Over Methoxyethyl and Ethoxyethyl Analogs
The partition coefficient (XLogP3-AA) of 1-(2-isopropoxy-ethyl)-piperazine is 0.3, which is significantly higher than its linear methoxyethyl (XLogP3-AA = -0.5) and ethoxyethyl (XLogP3-AA = -0.2) analogs . This represents a shift from a hydrophilic to a more hydrophobic compound, crossing into a more favorable lipophilic range for passive membrane permeation. The branched chain effectively doubles the logP compared to the ethoxyethyl analog, offering a distinct advantage in modulating the physicochemical profile of a final drug candidate without altering the core piperazine pharmacophore.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1-(2-Methoxyethyl)-piperazine: -0.5; 1-(2-Ethoxyethyl)-piperazine: -0.2 |
| Quantified Difference | Δ +0.5 logP units vs. methoxyethyl; Δ +0.5 logP units vs. ethoxyethyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For procurement managers, this data confirms that the isopropoxy compound provides a critical and quantifiable increase in lipophilicity, which directly influences decisions in medicinal chemistry programs targeting improved ADME profiles without resorting to more complex synthetic manipulation.
- [1] PubChem. Compound Summary for CID 18525344: 1-(2-(Propan-2-yloxy)ethyl)piperazine; XLogP3-AA: 0.3. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. Compound Summary for CID 2734643: 1-(2-Ethoxyethyl)piperazine; XLogP3-AA: -0.2. National Center for Biotechnology Information. 2026. View Source
- [3] PubChem. Compound Summary for CID 2734638: 1-(2-Methoxyethyl)piperazine; XLogP3-AA: -0.5. National Center for Biotechnology Information. 2026. View Source
